![molecular formula C16H18ClFN4 B2404731 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine CAS No. 2415471-78-0](/img/structure/B2404731.png)
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine, also known as CP-724714, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and metastasis.
Wirkmechanismus
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine selectively targets the EGFR and HER2 receptors, which are overexpressed in many types of cancer. By inhibiting these receptors, this compound blocks the downstream signaling pathways that promote tumor growth and metastasis. This compound has been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and improves survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and HER2 receptors, which makes it a useful tool for studying their downstream signaling pathways. However, this compound also has some limitations. It is not a FDA-approved drug, which limits its use in clinical trials. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine. One area of research is the development of more potent and selective inhibitors of EGFR and HER2 receptors. Another area of research is the study of this compound in combination with other cancer drugs, to determine if it can enhance their efficacy. Additionally, this compound has shown promise in the treatment of inflammatory diseases, and further research is needed to determine its potential use in this area.
Synthesemethoden
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be synthesized using a multi-step process involving the reaction of 5-fluoro-6-methylpyrimidine with 5-chloro-2-methylphenylpiperazine in the presence of a base. The resulting intermediate is then reacted with a variety of reagents to form the final product. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of a variety of tumor types, including breast, lung, and pancreatic cancer. This compound has also been studied for its potential use in combination therapy with other cancer drugs, such as gemcitabine and erlotinib. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4/c1-11-3-4-13(17)9-14(11)21-5-7-22(8-6-21)16-15(18)12(2)19-10-20-16/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIBRQVCPVTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
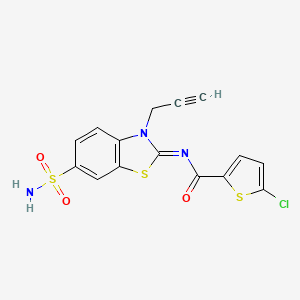
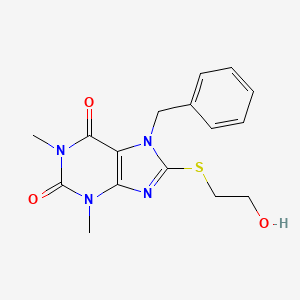
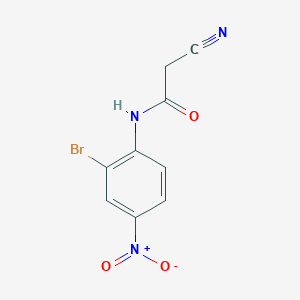
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)


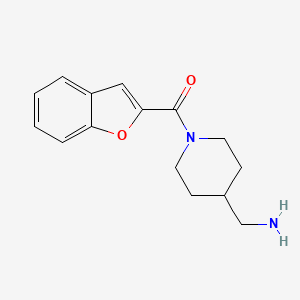
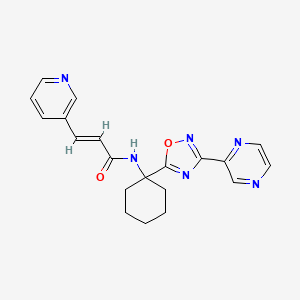

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)
![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)
